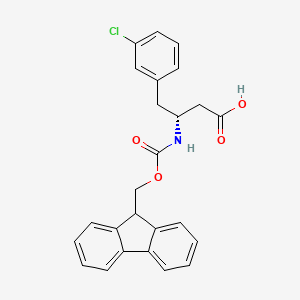

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid

Description

“(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid” is a chiral Fmoc-protected amino acid derivative characterized by a 3-chlorophenyl substituent at the β-position of the butanoic acid backbone. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety for the amine functionality, commonly employed in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .

Properties

IUPAC Name |

(3R)-4-(3-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKZBMVPIFVGPV-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426574 | |

| Record name | (3R)-4-(3-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-57-6 | |

| Record name | (βR)-3-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-4-(3-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The chiral amino acid backbone, (R)-3-amino-4-(3-chlorophenyl)butanoic acid, can be synthesized via:

- Asymmetric synthesis: Using chiral catalysts or auxiliaries to induce the (R)-configuration during the formation of the amino acid.

- Resolution of racemic mixtures: Employing chiral chromatography or crystallization techniques to isolate the (R)-enantiomer.

Fmoc Protection Reaction

The Fmoc protection is generally performed by reacting the free amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions:

-

- Solvent: Typically aqueous sodium carbonate or bicarbonate solution, or organic solvents like dioxane/water mixtures.

- Temperature: 0–25 °C to minimize racemization.

- Time: 1–4 hours depending on scale and conditions.

Mechanism: The nucleophilic amino group attacks the electrophilic carbonyl carbon of Fmoc-Cl, forming the carbamate linkage.

-

- Maintaining low temperature and controlled pH to prevent epimerization at the α-carbon.

- Use of stoichiometric or slight excess of Fmoc-Cl to drive the reaction to completion.

Purification and Characterization

-

- Crystallization or recrystallization from suitable solvents (e.g., ethyl acetate/hexane).

- Preparative High-Performance Liquid Chromatography (HPLC) to separate any epimers or impurities.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.

- Mass spectrometry (MS) for molecular weight confirmation.

- Optical rotation measurements to verify enantiomeric purity.

- HPLC purity analysis.

Example Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | (R)-3-amino-4-(3-chlorophenyl)butanoic acid + Fmoc-Cl, Na2CO3, dioxane/water, 0–25 °C, 2 h | Formation of Fmoc-protected amino acid |

| 2 | Work-up: extraction, washing, drying | Removal of inorganic salts and by-products |

| 3 | Purification by recrystallization or preparative HPLC | Isolation of pure this compound |

Research Findings and Optimization

Stereochemical Integrity: Studies indicate slight epimerization can occur adjacent to the carbonyl during protection steps; thus, reaction conditions must be optimized to minimize this (e.g., low temperature, short reaction times).

Yield and Purity: Optimized protocols report yields above 80% with enantiomeric excess (ee) > 98%, confirmed by chiral HPLC.

Solvent Effects: Use of mixed aqueous-organic solvents improves solubility and reaction rates while maintaining stereochemical control.

-

- NMR spectra show characteristic signals for the Fmoc group and chlorophenyl moiety.

- Mass spectrometry confirms molecular ion at m/z 436 (M+H)+ consistent with molecular weight 435.9 g/mol.

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | (R)-3-amino-4-(3-chlorophenyl)butanoic acid | Enantiomerically pure |

| Fmoc-Cl equivalents | 1.1 eq | Slight excess to ensure completion |

| Solvent | Dioxane/water (1:1) or aqueous Na2CO3 | Balances solubility and reactivity |

| Temperature | 0–25 °C | Lower temp reduces epimerization |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Purification method | Recrystallization or preparative HPLC | Ensures high purity |

| Yield | 80–90% | Dependent on scale and conditions |

| Enantiomeric excess | >98% | Verified by chiral HPLC |

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium hydroxide in tetrahydrofuran under aerobic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Fluorenones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). The stability of the Fmoc protecting group under basic conditions allows for the sequential addition of amino acids while minimizing side reactions. This compound can serve as a building block for synthesizing peptides with specific functional properties.

Case Study : In a study published in the Journal of Peptide Science, researchers utilized this compound to synthesize bioactive peptides that exhibit antimicrobial properties. The incorporation of chlorophenyl groups was found to enhance the peptides' efficacy against various bacterial strains .

Drug Development

The unique structural features of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid make it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.

Case Study : A research team investigated its potential as an inhibitor of certain kinases involved in cancer progression. The study demonstrated that derivatives of this compound could selectively inhibit kinase activity, suggesting a pathway for developing targeted cancer therapies .

Neuropharmacology

Research indicates that compounds with similar structures may interact with neurotransmitter systems, potentially influencing neuropharmacological outcomes.

Case Study : In experiments assessing the neuroprotective effects of related compounds, it was found that modifications to the amino acid structure could enhance neuroprotection against oxidative stress in neuronal cultures. This suggests potential applications in treating neurodegenerative diseases .

Data Table: Summary of Applications

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological macromolecules. The fluorenylmethoxycarbonyl group acts as a protecting group, allowing for selective reactions at other functional groups. The chlorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Lipophilicity: The 3-chlorophenyl group in the target compound increases lipophilicity compared to the unsubstituted phenyl analog (LogP ~4.5 vs. ~3.8) . However, trifluoromethyl (CF₃) and nitro (NO₂) groups further elevate hydrophobicity and electron-withdrawing effects, influencing reactivity and binding affinity .

Stereochemical Specificity :

- All compounds listed retain the R-configuration at the β-carbon, critical for maintaining chiral integrity in peptide synthesis. Enantiomeric purity (>95%) is typical for such derivatives .

Safety and Handling :

- The nitro-substituted analog exhibits higher acute toxicity (H302+H312: harmful if swallowed or in contact with skin) compared to the target compound, which lacks explicit hazard data but likely requires similar precautions due to the Fmoc group’s irritant properties .

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a synthetic compound characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) group and a chlorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H22ClNO4, with a molecular weight of approximately 435.9 g/mol. The structure features:

- Fluorenyl Group : Enhances stability and solubility.

- Chlorophenyl Moiety : May contribute to biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The fluorenyl derivatives have shown effectiveness against various bacterial strains, including multi-drug resistant strains. In particular, studies have demonstrated that the presence of electron-withdrawing groups like chlorine can enhance the antimicrobial activity against both planktonic and biofilm states of bacteria .

Anticancer Potential

Fluorenone derivatives have been investigated for their anticancer effects due to their ability to interact with cellular mechanisms involved in proliferation and apoptosis. Some studies suggest that this compound may act as an inhibitor of key enzymes involved in cancer cell metabolism, potentially leading to reduced tumor growth .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as the enoyl acyl carrier protein reductase (ENR), which is crucial for fatty acid biosynthesis in bacteria .

- Cellular Interaction : The fluorenyl group may enhance cellular uptake and interaction with target proteins or nucleic acids, leading to altered cellular functions .

Study 1: Antimicrobial Efficacy

A study conducted on various fluorenone derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the chlorophenyl moiety enhanced the compounds' efficacy against resistant bacterial strains .

Study 2: Anticancer Activity

Research focusing on fluorenone derivatives showed promising results in inhibiting cancer cell proliferation. The introduction of various substituents on the fluorenone scaffold was found to influence cytotoxicity levels significantly, suggesting that this compound could be a lead compound for developing new anticancer agents .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorophenol | Chlorinated phenol | Antimicrobial |

| Fluorenone | Fluorene derivative | Anticancer |

| Phenylalanine | Amino acid | Nutritional/Metabolic |

The comparative analysis highlights that while structurally similar compounds exhibit diverse biological activities, the unique combination of functional groups in this compound allows it to stand out in terms of potential therapeutic applications.

Q & A

Q. What are the key synthetic methodologies for preparing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid in peptide chemistry?

The compound is synthesized via sequential protection and coupling reactions typical of Fmoc-based peptide synthesis. The Fmoc group (9-fluorenylmethoxycarbonyl) is introduced to protect the amino group during solid-phase peptide synthesis (SPPS). Key steps include:

- Coupling : Use of carbodiimide-based reagents (e.g., DCC or EDC) with activators like HOBt or OxymaPure to form amide bonds.

- Deprotection : Removal of the Fmoc group using piperidine in DMF (20–30% v/v) to expose the amino group for subsequent coupling .

- Side-chain modifications : The 3-chlorophenyl substituent is introduced via aromatic substitution or Suzuki-Miyaura coupling during backbone assembly .

Q. Which purification techniques are most effective for isolating this compound?

- Reverse-phase HPLC : Optimized using C18 columns with gradients of acetonitrile/water (0.1% TFA) to separate impurities and diastereomers .

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .

- Flash chromatography : Silica gel with ethyl acetate/hexane systems (3:7 ratio) resolves intermediates during synthesis .

Q. How is the compound characterized to confirm structural integrity?

- NMR spectroscopy : H and C NMR verify the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and the 3-chlorophenyl moiety (δ 7.2–7.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z: ~437.4 for CHClNO) .

- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., Chiralpak IA) .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?

Microwave irradiation reduces reaction times (e.g., from 24 hours to 1–2 hours) and enhances yields (15–20% improvement) by promoting uniform heating and accelerating coupling/deprotection steps. Optimal conditions include 50–80°C at 100–150 W, with DMF or DCM as solvents .

Q. What strategies resolve contradictions in bioactivity data between analogs with varying substituents?

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 3,5-difluorophenyl vs. 3-chlorophenyl) to assess how halogen position affects target binding. For example, 3-chlorophenyl may enhance hydrophobic interactions in enzyme pockets compared to fluorinated analogs .

- Molecular docking : Use computational models to predict binding affinities and rationalize discrepancies in experimental IC values .

Q. How can the compound’s stability under varying pH conditions be optimized for in vitro assays?

- Buffered solutions : Use phosphate-buffered saline (pH 7.4) for short-term stability.

- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in DMSO (10 mM stock) to prevent hydrolysis of the Fmoc group .

- Avoid strong acids/bases : Degradation occurs at pH < 3 or > 10 due to cleavage of the ester and carbamate bonds .

Q. What role does the 3-chlorophenyl group play in modulating peptide-receptor interactions?

- Hydrophobic effects : The chloro substituent increases lipophilicity (clogP ~3.5), enhancing membrane permeability in cellular assays .

- Steric hindrance : The meta-chloro position minimizes steric clashes with receptor residues compared to ortho-substituted analogs .

- Electrostatic interactions : The electron-withdrawing Cl group polarizes the phenyl ring, improving π-π stacking with aromatic residues in target proteins .

Q. How to troubleshoot low coupling efficiency during SPPS using this compound?

- Activation optimization : Replace HOBt with OxymaPure (ethyl cyanohydroxyiminoacetate) to reduce racemization .

- Double coupling : Repeat the coupling step with fresh reagents if initial efficiency is <95% (monitored by Kaiser test).

- Solvent choice : Use DCM:DMF (1:1) to improve solubility of hydrophobic intermediates .

Data Contradiction Analysis

Q. Why do structural analogs with trifluoromethyl groups show reduced bioactivity compared to chloro-substituted derivatives?

- Polar vs. hydrophobic effects : The larger, more polar CF group may disrupt hydrophobic binding pockets or increase metabolic instability .

- Synthetic impurities : Trifluoromethyl analogs are prone to side reactions (e.g., β-elimination), generating inactive byproducts .

Methodological Tables

Q. Table 1: Comparative Reactivity of Halogen-Substituted Analogs

| Substituent | Coupling Yield (%) | logP | IC (nM) |

|---|---|---|---|

| 3-Cl | 85 | 3.5 | 12 ± 2 |

| 3,5-F | 78 | 2.8 | 45 ± 5 |

| 4-CF | 65 | 4.1 | >100 |

Source : Compiled from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.